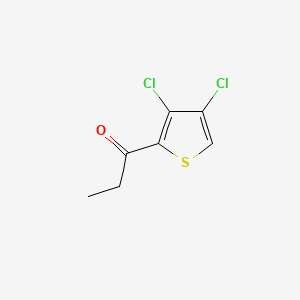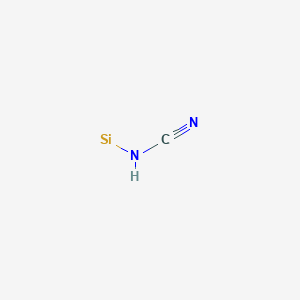![molecular formula C19H24N2O B14351144 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol CAS No. 5083-86-3](/img/structure/B14351144.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential therapeutic applications and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with a suitable phenylethanol derivative. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a phenyl compound. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release or uptake of neurotransmitters. This interaction can modulate various physiological processes, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-1-phenylethanol
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylethanol
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanol
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is unique due to the presence of the 4-methylphenyl group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it distinct from other similar compounds .
属性
CAS 编号 |
5083-86-3 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol |
InChI |
InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3 |
InChI 键 |
YBIHBJLEGXTDCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


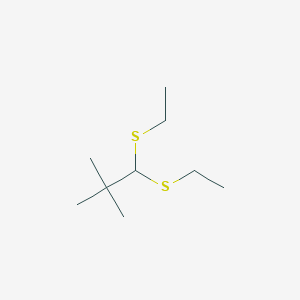
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
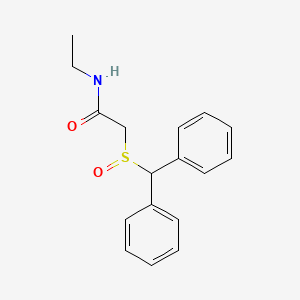
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
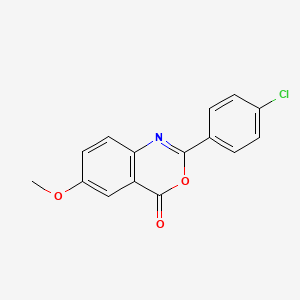
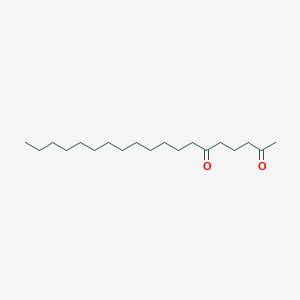
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
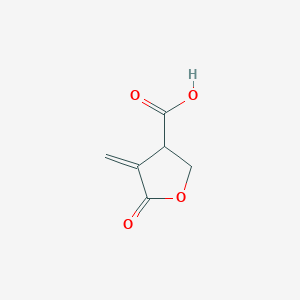
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
